molecular formula C25H22ClF2N5O B3606015 [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

Cat. No.: B3606015
M. Wt: 481.9 g/mol
InChI Key: JJEGWNVQKADIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic molecule that features a combination of piperazine, pyrazolo[1,5-a]pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves multiple steps, including the formation of the piperazine and pyrazolo[1,5-a]pyrimidine moietiesKey reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods. The process often involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology and Medicine

In the field of biology and medicine, [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry

Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
  • [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(METHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
  • [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(TRIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClF2N5O/c1-16-7-8-18(26)13-21(16)31-9-11-32(12-10-31)25(34)19-15-29-33-22(23(27)28)14-20(30-24(19)33)17-5-3-2-4-6-17/h2-8,13-15,23H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGWNVQKADIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

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